molecular formula C10H20Cl2Mo B077134 Molybdenocene dichloride CAS No. 12184-22-4

Molybdenocene dichloride

Cat. No.: B077134
CAS No.: 12184-22-4
M. Wt: 307.1 g/mol
InChI Key: IBMXWMVSIBGZOF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molybdenocene dichloride, also known as dichlorobis(η5-cyclopentadienyl)molybdenum(IV), is an organomolybdenum compound with the chemical formula (η5-C5H5)2MoCl2. It appears as a brownish-green, air- and moisture-sensitive powder. This compound belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is primarily used in research laboratories for the synthesis of various derivatives .

Mechanism of Action

Molybdenocene dichloride, also known as cyclopenta-1,3-diene;molybdenum(4+);dichloride, is an organomolybdenum compound with potential applications in cancer research .

Target of Action

This compound has been found to inhibit protein kinase C (PKC) and human topoisomerase II (Topo II) . Both PKC and Topo II play crucial roles in DNA replication and cell proliferation .

Mode of Action

The compound interacts with its targets, PKC and Topo II, leading to changes in their normal functioning . This interaction results in the inhibition of DNA replication and cell proliferation, which are key processes in the growth and multiplication of cancer cells .

Biochemical Pathways

This compound affects the biochemical pathways associated with DNA replication and cell proliferation . By inhibiting PKC and Topo II, it disrupts these pathways, leading to downstream effects that include the suppression of tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble and stable to hydrolysis of the cp ligands at physiological ph . These properties could potentially impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth . By disrupting the normal functioning of PKC and Topo II, it prevents cancer cells from replicating and proliferating . This leads to a decrease in tumor size and potentially to the elimination of the tumor .

Action Environment

This compound is a brownish-green, air- and moisture-sensitive powder . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Molybdenocene dichloride is typically synthesized from molybdenocene dihydride by treating it with chloroform. The reaction proceeds as follows: [ (C_5H_5)_2MoH_2 + 2 CHCl_3 \rightarrow (C_5H_5)_2MoCl_2 + 2 CH_2Cl_2 ] This reaction involves the replacement of hydrogen atoms with chlorine atoms, resulting in the formation of this compound and dichloromethane as a byproduct .

Industrial Production Methods: While this compound does not have significant industrial applications, its production on a larger scale would likely follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: Molybdenocene dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Molybdenocene dichloride has several scientific research applications, including:

Comparison with Similar Compounds

Molybdenocene dichloride is unique among metallocenes due to its specific interactions and stability under physiological conditions. Similar compounds include:

Compared to these compounds, this compound exhibits unique stability and reactivity, making it a valuable compound for specific research applications .

Properties

CAS No.

12184-22-4

Molecular Formula

C10H20Cl2Mo

Molecular Weight

307.1 g/mol

IUPAC Name

cyclopentane;dichloromolybdenum

InChI

InChI=1S/2C5H10.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2

InChI Key

IBMXWMVSIBGZOF-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4]

Canonical SMILES

C1CCCC1.C1CCCC1.Cl[Mo]Cl

Synonyms

dichlorobis(n(5)-cyclopentadienyl)molybdenum (IV)
molybdocene dichloride
molybdocene dichloride, molybdenum (1+)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molybdenocene dichloride
Reactant of Route 2
Molybdenocene dichloride
Reactant of Route 3
Molybdenocene dichloride
Reactant of Route 4
Molybdenocene dichloride
Reactant of Route 5
Molybdenocene dichloride
Reactant of Route 6
Molybdenocene dichloride
Customer
Q & A

Q1: What are the known biological targets of molybdenocene dichloride and how does it interact with them?

A: Research suggests that this compound (Cp2MoCl2) interacts with DNA and RNA. Mass spectrometry studies indicate that it forms adducts with both single-stranded DNA and RNA. [] Additionally, studies demonstrate the formation of adducts with duplex and quadruplex DNA structures. [] Another study demonstrated that Cp2MoCl2 interacts with bovine serum albumin (BSA), a protein found in blood. This interaction occurs via a quenching mechanism that can be studied through fluorescence spectroscopy. []

Q2: How does the structure of this compound relate to its potential anti-cancer activity?

A: this compound possesses a structure similar to cisplatin, a well-known anti-cancer drug. Both compounds share a cis-dihalide motif, which is thought to be essential for their interaction with DNA. [] The metal center, molybdenum in the case of this compound, is also believed to play a role in its biological activity. []

Q3: What is the role of cyclodextrins in research related to this compound?

A: Cyclodextrins, specifically β-cyclodextrin and its derivatives, have been investigated as potential carriers for this compound. Studies have explored the inclusion of Cp2MoCl2 within the cyclodextrin cavity to enhance its solubility, stability, and potentially its bioavailability. [, ]

Q4: Can this compound act as a catalyst, and if so, in what reactions?

A: Yes, this compound has demonstrated catalytic activity in the hydrolysis of organophosphate pesticides like parathion and paraoxon. [] This catalytic activity is particularly noteworthy as it represents the first reported case of an organometallic complex accelerating organophosphate pesticide hydrolysis. []

Q5: What analytical techniques are commonly used to study this compound and its interactions?

A: Several analytical techniques are employed in this compound research. Fluorescence spectroscopy is used to study its interaction with biomolecules like bovine serum albumin. [] Mass spectrometry helps investigate the formation of adducts between Cp2MoCl2 and DNA or RNA. [] Electrochemical and spectroscopic analyses are used to examine the interaction of the compound with nitrogen bases. [] Inductively coupled plasma atomic emission spectroscopy has also been used to investigate interactions with DNA. []

Q6: How does temperature affect the interaction between this compound and bovine serum albumin?

A: The binding interaction between this compound and bovine serum albumin is temperature-dependent. By studying the fluorescence quenching of BSA by Cp2MoCl2 at different temperatures, researchers can estimate thermodynamic parameters (Gibbs energy, entropy, and enthalpy) and gain insight into the nature of their interaction. []

Q7: Are there any known challenges or limitations associated with using this compound as a potential therapeutic agent?

A: While promising, research on this compound is ongoing and faces challenges. One potential issue is understanding its long-term stability and behavior under physiological conditions. [] Further research is necessary to fully elucidate its mechanism of action, potential toxicity, and efficacy compared to existing treatments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.